molecular formula C14H14N2O B6123531 (3-amino-4-methylphenyl)(4-aminophenyl)methanone

(3-amino-4-methylphenyl)(4-aminophenyl)methanone

Cat. No. B6123531
M. Wt: 226.27 g/mol
InChI Key: RVEKWOCAMRBFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-amino-4-methylphenyl)(4-aminophenyl)methanone, also known as AMPP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

(3-amino-4-methylphenyl)(4-aminophenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (3-amino-4-methylphenyl)(4-aminophenyl)methanone has shown promise as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, (3-amino-4-methylphenyl)(4-aminophenyl)methanone has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, (3-amino-4-methylphenyl)(4-aminophenyl)methanone has been used as a reagent for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (3-amino-4-methylphenyl)(4-aminophenyl)methanone is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. In materials science, (3-amino-4-methylphenyl)(4-aminophenyl)methanone is believed to contribute to the unique properties of the materials it is used to synthesize.
Biochemical and Physiological Effects:
(3-amino-4-methylphenyl)(4-aminophenyl)methanone has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. However, further studies are needed to fully understand the biochemical and physiological effects of (3-amino-4-methylphenyl)(4-aminophenyl)methanone.

Advantages and Limitations for Lab Experiments

(3-amino-4-methylphenyl)(4-aminophenyl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, its limited solubility in certain solvents can be a limitation for some experiments.

Future Directions

There are several future directions for research on (3-amino-4-methylphenyl)(4-aminophenyl)methanone. One potential area of study is its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Another area of study is the synthesis of novel materials using (3-amino-4-methylphenyl)(4-aminophenyl)methanone as a building block. Finally, further studies are needed to fully understand the biochemical and physiological effects of (3-amino-4-methylphenyl)(4-aminophenyl)methanone.

Synthesis Methods

(3-amino-4-methylphenyl)(4-aminophenyl)methanone can be synthesized through a multi-step process that involves the reaction of 3-amino-4-methylacetophenone with 4-aminobenzaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization.

properties

IUPAC Name

(3-amino-4-methylphenyl)-(4-aminophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEKWOCAMRBFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Amino-4-methylphenyl)(4-aminophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.